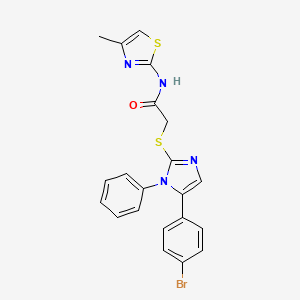

2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN4OS2/c1-14-12-28-20(24-14)25-19(27)13-29-21-23-11-18(15-7-9-16(22)10-8-15)26(21)17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTOOCDKELTDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the synthesis, biological significance, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 469.4 g/mol. The structure features a complex arrangement of imidazole, thiazole, and acetamide functional groups, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H17BrN4O2S |

| Molecular Weight | 469.4 g/mol |

| CAS Number | 1207007-04-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Imidazole Ring : Reacting 4-bromobenzaldehyde with benzylamine and glyoxal under acidic conditions.

- Thioether Formation : The imidazole derivative is reacted with thiourea to introduce the thioether linkage.

- Acetamide Introduction : The thiazole ring is introduced by reacting the thioether intermediate with 2-bromoacetyl bromide and thiazole-2-amine under basic conditions.

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole moieties exhibit significant antimicrobial properties. The presence of electron-withdrawing groups enhances their efficacy against various bacterial strains. For instance, studies have shown that derivatives with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines, including MCF7 (breast cancer). The results suggest that compounds with similar structural features can inhibit cell proliferation effectively. Molecular docking studies reveal that these compounds interact with specific receptors or enzymes involved in cancer cell growth, suggesting a mechanism of action that involves disruption of cellular processes .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of synthesized imidazole derivatives against various pathogens using the turbidimetric method. Compounds demonstrated promising results, particularly against resistant strains of bacteria .

- Anticancer Screening : In a study assessing anticancer activity, several derivatives were tested against MCF7 cells using the Sulforhodamine B (SRB) assay. Some compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating strong potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : Binding to active sites on enzymes, thereby inhibiting their function.

- DNA Interaction : Potentially intercalating into DNA strands, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thioether-linked acetamide derivatives with heterocyclic substituents. Below is a detailed comparison with structurally and functionally analogous compounds:

Table 1: Structural Comparison

Key Observations:

In contrast, 4e uses a 2-chlorophenyl group on thiadiazole, which may alter steric interactions with target enzymes. Pyridazinone derivatives (e.g., FPR2 agonist in ) demonstrate that electron-withdrawing groups (e.g., bromo) on the aryl ring enhance receptor-binding specificity.

However, structurally similar compounds like 21 (96% yield, ) and 9c (82% yield, ) were synthesized via nucleophilic substitution or click chemistry, suggesting analogous routes for the target. Compound 9 was synthesized with K₂CO₃ as a base, yielding moderate purity, while 4e achieved 58% yield via cyclocondensation.

Spectroscopic Characterization :

- Common characterization methods include ¹H/¹³C NMR (e.g., 9c and 4e ) and FT-IR (e.g., C=O stretch at 1678 cm⁻¹ in 4d ). The target compound would likely exhibit similar spectral features, such as imidazole NH stretches (~3159 cm⁻¹) and acetamide C=O peaks.

FPR2 agonists highlight the role of bromophenyl groups in modulating intracellular calcium signaling, which may guide future studies on the target molecule.

Table 2: Comparative Physicochemical Properties

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the imidazole core via cyclization of substituted phenylhydrazines or via Ullmann-type coupling for halogenated derivatives.

- Step 2: Introduction of the thioacetamide group through nucleophilic substitution using potassium carbonate as a base in solvents like DMSO or ethanol .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Critical parameters include inert atmosphere (N₂) to prevent oxidation and controlled temperatures (60–80°C) to optimize intermediate stability .

Q. Which spectroscopic techniques are recommended for structural characterization?

Post-synthesis characterization requires:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the imidazole and thiazole rings.

- IR spectroscopy to validate the presence of thioacetamide (C=S stretch at ~680 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What structural features are hypothesized to drive its biological activity?

Key features include:

- The 4-bromophenyl group enhances lipophilicity and target binding via halogen bonding.

- The imidazole-thioacetamide linkage allows for hydrogen bonding with enzymatic active sites (e.g., BACE1 in Alzheimer’s research).

- The 4-methylthiazole moiety contributes to metabolic stability .

Q. Which in vitro models are used for initial bioactivity screening?

Common assays include:

- Enzyme inhibition assays (e.g., BACE1 inhibition measured via fluorogenic substrates, IC₅₀ values typically in low micromolar ranges).

- Cell viability assays (MTT or resazurin) in cancer lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scalable production?

- Continuous flow reactors improve reaction consistency and reduce byproducts .

- Solvent optimization : Replace DMSO with ethanol for greener chemistry and easier post-reaction purification.

- Quality control : Implement HPLC with UV detection (λ = 254 nm) to monitor intermediates .

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

- Structural analogs : Minor substituent changes (e.g., 3-chlorophenyl vs. 4-chlorophenyl) drastically alter IC₅₀ values. Cross-validate using identical assay protocols .

- Purity thresholds : Ensure ≥98% purity via recrystallization, as impurities (e.g., unreacted intermediates) can skew results .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Systematic substitution : Synthesize derivatives with variations in the phenyl (e.g., 4-fluorophenyl), thiazole (e.g., 5-methyl), or acetamide groups.

- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical binding interactions (e.g., hydrophobic pockets accommodating bromine) .

Q. What methodologies assess metabolic stability and toxicity profiles?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.

- CYP450 inhibition screening : Use fluorometric kits to evaluate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Q. How can computational methods aid in target identification?

- Molecular docking : Identify potential targets (e.g., BACE1, kinases) by aligning the compound’s 3D structure (generated via Gaussian09) with protein databases (PDB).

- ADMET prediction : Tools like SwissADME predict permeability (LogP), bioavailability, and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.